Cas no 91-63-4 (2-Methylquinoline)

2-Methylquinoline structure
2-Methylquinoline structure
2-Methylquinoline
91-63-4
C10H9N
143.185162305832
MFCD00006756
34613
7060

2-Methylquinoline Properties

Names and Identifiers

    • 2-Methylquinoline
    • alpha-methylquinoline
    • chinaldine
    • quineline, 2-methyl
    • Quinaldine
    • 2-METHYLCHINOLINE
    • 2-Methylquinoline (ACI)
    • Quinaldine (8CI)
    • Khinaldin
    • NSC 3397
    • Quinaldine,98%
    • +Expand
    • MFCD00006756
    • SMUQFGGVLNAIOZ-UHFFFAOYSA-N
    • 1S/C10H9N/c1-8-6-7-9-4-2-3-5-10(9)11-8/h2-7H,1H3
    • N1C(C)=CC=C2C=1C=CC=C2
    • 110309

Computed Properties

  • 143.073499g/mol
  • 0
  • 2.6
  • 0
  • 1
  • 0
  • 143.073499g/mol
  • 143.073499g/mol
  • 12.9Ų
  • 11
  • 133
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • 0

Experimental Properties

  • 2.54320
  • 12.89000
  • 8047
  • n20/D 1.612(lit.)
  • Almost insoluble
  • 105-107 °C/10 mmHg(lit.)
    248 °C(lit.)
  • −9-−3 °C (lit.)
  • Fahrenheit: 174.2 ° f < br / > Celsius: 79 ° C < br / >
  • 2744
  • chloroform: soluble(lit.)
  • Colorless oily liquid with quinoline odor. Sensitive to light. It turns reddish brown when exposed in the air
  • 6.9 (H2O, 20℃)(saturated aqueous solution)
  • Stable, but may be light sensitive. Combustible. Incompatible with strong oxidizing agents.
  • Soluble in ethanol \ ether and chloroform, almost insoluble in water
  • Light Sensitive
  • 5.83(at 20℃)
  • 1.058 g/mL at 25 °C(lit.)

2-Methylquinoline Security Information

  • GHS07 GHS07
  • UZ9625000
  • 3
  • 6.1
  • S36-S45-S36/37/39-S26
  • R21/22; R36/37/38; R68
  • Xn Xn
  • NA 1993 / PGIII
  • H302,H312
  • P280
  • warning
  • The warehouse is ventilated and dried at low temperature, and stored and transported separately from food raw materials
  • 21/22
  • Warning
  • Yes
  • LD50 orally in rats: 1.23 g/kg (Smyth)
  • 8-23

2-Methylquinoline Customs Data

  • 29334990
  • China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-Methylquinoline Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: 2765219-08-5 Solvents: Acetonitrile ;  24 h, rt
Reference
Photocatalytic Aerobic Dehydrogenation of N-Heterocycles with Ir(III) Photosensitizers Bearing the 2(2'-Pyridyl)benzimidazole Scaffold
Echevarria, Igor; et al, Inorganic Chemistry, 2022, 61(16), 6193-6208

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride ,  Cobalt, bis[[2,3-butanedione di(oximato-κN)](1-)]chloro(pyridine)-, (OC-6-42)- Solvents: Ethanol ;  6 h, 30 °C
Reference
Acceptorless Dehydrogenation of N-Heterocycles by Merging Visible-Light Photoredox Catalysis and Cobalt Catalysis
He, Ke-Han; et al, Angewandte Chemie, 2017, 56(11), 3080-3084

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: Iridium, aqua[[2,2′-bipyridine]-6,6′(1H,1′H)-dionato(2-)-κN1,κN1′][(1,2,3,4,5-η)… Solvents: p-Xylene ;  20 h, reflux
Reference
Homogeneous Perdehydrogenation and Perhydrogenation of Fused Bicyclic N-Heterocycles Catalyzed by Iridium Complexes Bearing a Functional Bipyridonate Ligand
Fujita, Ken-ichi; et al, Journal of the American Chemical Society, 2014, 136(13), 4829-4832

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Grubbs' catalyst Solvents: Methanol ,  1,4-Dioxane ;  1 h, 80 °C
Reference
A ruthenium-catalyzed approach to the Friedlander quinoline synthesis
Vander Mierde, Hans; et al, European Journal of Organic Chemistry, 2008, (9), 1625-1631

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Grubbs second generation catalyst Solvents: 1,4-Dioxane ;  1 h, 80 °C
Reference
Improved ruthenium catalysts for the modified Friedlaender quinoline synthesis
Vander Mierde, Hans; et al, New Journal of Chemistry, 2007, 31(9), 1572-1574

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: Rhenium(1+), tricarbonyl[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)eth… Solvents: Toluene ;  24 h, 150 °C
Reference
Synthesis of Quinolines Through Acceptorless Dehydrogenative Coupling Catalyzed by Rhenium PN(H)P Complexes
Wei, Duo ; et al, ChemSusChem, 2019, 12(13), 3078-3082

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  30 min, rt
1.2 Catalysts: 1,2-Dihydro-2-methylquinoline ,  Tris(2,2′-bipyridyl)ruthenium(II) chloride ;  1 h, rt
Reference
Acceptorless Dehydrogenation of N-Heterocycles by Merging Visible-Light Photoredox Catalysis and Cobalt Catalysis
He, Ke-Han; et al, Angewandte Chemie, 2017, 56(11), 3080-3084

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Silica ,  Water ,  Sodium dichromate dihydrate ,  Sodium bisulfate monohydrate Solvents: Dichloromethane
Reference
Oxidation of 1,2-dihydroquinolines under mild and heterogeneous conditions
Damavandi, Jafar Asgarian; et al, Synthetic Communications, 2001, 31(20), 3183-3187

Synthetic Circuit 9

Reaction Conditions
1.1 Catalysts: Potassium tert-butoxide ,  Tris(1,10-phenanthroline)cobalt(2+) (exfoliated graphene oxide/SiO2/TiO2/Al2O3-supported) Solvents: Decane ;  36 h, 150 °C
Reference
A Reusable Cobalt Catalyst for Reversible Acceptorless Dehydrogenation and Hydrogenation of N-Heterocycles
Jaiswal, Garima; et al, ChemCatChem, 2019, 11(10), 2449-2457

Synthetic Circuit 10

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  12 h, rt
Reference
Blue-light-promoted carbon-carbon double bond isomerization and its application in the syntheses of quinolines
Chen, Xinzheng; et al, Organic & Biomolecular Chemistry, 2017, 15(30), 6349-6352

Synthetic Circuit 11

Reaction Conditions
1.1 Solvents: Acetonitrile ;  10 min, 40 °C
Reference
Consecutive photochemical reactions enabled by a dual flow reactor coil strategy
Crawford, Ruairi; et al, Chemical Communications (Cambridge, 2022, 58(95), 13274-13277

Synthetic Circuit 12

Reaction Conditions
1.1 Solvents: Ethanol ;  10 min, 30 °C
Reference
Continuous Flow Synthesis of Quinolines via a Scalable Tandem Photoisomerization-Cyclization Process
Di Filippo, Mara ; et al, European Journal of Organic Chemistry, 2020, 2020(39), 6199-6211

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: 2-Methyl-2-butene Catalysts: (OC-6-12)-Dioxo[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato(2-… Solvents: Benzene
Reference
Selective deoxygenation of heteroaromatic N-oxides with olefins catalyzed by ruthenium porphyrin
Nakagawa, Hiroshi; et al, Chemical & Pharmaceutical Bulletin, 1998, 46(10), 1656-1657

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Tetrabutylammonium bromide ,  Silicon ,  Water Catalysts: Palladium ;  6 h, rt → 100 °C
Reference
Application of Silicon-Initiated Water Splitting for the Reduction of Organic Substrates
Gevorgyan, Ashot; et al, ChemPlusChem, 2018, 83(5), 375-382

Synthetic Circuit 15

Reaction Conditions
1.1 Catalysts: Zinc ,  Cuprous iodide Solvents: Ethanol ;  2 h, 55 - 60 °C; 60 °C → rt
Reference
Cu(I)-mediated deoxygenation of N-oxides to amines
Singh, Sunil Kumar; et al, Tetrahedron, 2007, 63(1), 126-130

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: 12-Molybdophosphoric acid Solvents: Water ;  30 min; 2 h, 40 - 50 °C
Reference
Multifunctional catalysis of heteropoly acid. One-pot synthesis of quinolines from nitroarene and various aldehydes in the presence of hydrazine
Hekmatshoar, Rahim; et al, Journal of the Chinese Chemical Society (Taipei, 2008, 55(6), 1195-1198

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Carbon tetrachloride Catalysts: Iron chloride (FeCl3) ;  8 h, 150 °C
Reference
Quinoline Synthesis by the Reaction of Anilines with 1,2-diols Catalyzed by Iron Compounds
Khusnutdinov, Ravil; et al, Journal of Heterocyclic Chemistry, 2016, 53(4), 1022-1029

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Toluene ,  Water ;  100 °C; 3 h, 100 °C; 100 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized, rt
Reference
Synthesis and characterization of 3-hydroxy-4,5-dihydro[1,2,3]oxadiazolo[3,4-A]quinolin-10-ium and its fluoro derivative
Chandrasekhar, Roshini; et al, International Journal of ChemTech Research, 2011, 3(3), 1125-1128

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water
Reference
Improved syntheses of quinaldines and 3-alkylquinolines
Utermohlen, Wm. P. Jr., Journal of Organic Chemistry, 1943, 8, 544-9

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Oxygen Catalysts: Rose Bengal Solvents: Dimethylacetamide ;  12 h, rt
Reference
Organo-Photoredox Catalyzed Oxidative Dehydrogenation of N-Heterocycles
Sahoo, Manoj K.; et al, Chemistry - A European Journal, 2017, 23(57), 14167-14172

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  30 min, rt
1.2 Catalysts: 1,2-Dihydro-2-methylquinoline ,  Tris(2,2′-bipyridyl)ruthenium(II) chloride ;  1 h, rt
Reference
Acceptorless Dehydrogenation of N-Heterocycles by Merging Visible-Light Photoredox Catalysis and Cobalt Catalysis
He, Ke-Han; et al, Angewandte Chemie, 2017, 56(11), 3080-3084

Synthetic Circuit 22

Reaction Conditions
1.1 Catalysts: Potassium tert-butoxide ,  Tris(1,10-phenanthroline)cobalt(2+) (exfoliated graphene oxide/SiO2/TiO2/Al2O3-supported) Solvents: Decane ;  36 h, 150 °C
Reference
A Reusable Cobalt Catalyst for Reversible Acceptorless Dehydrogenation and Hydrogenation of N-Heterocycles
Jaiswal, Garima; et al, ChemCatChem, 2019, 11(10), 2449-2457

Synthetic Circuit 23

Reaction Conditions
Reference
New dihydroquinolines synthesis via tertiary azides
Adam, Gerard; et al, Tetrahedron Letters, 1983, 24(34), 3609-12

Synthetic Circuit 24

Reaction Conditions
1.1 Catalysts: Ferric chloride hexahydrate Solvents: Carbon tetrachloride ;  2 h, 140 °C; 140 °C → 20 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  0.5 - 1 h, neutralized
Reference
Synthesis of substituted quinolines by the reaction of anilines with alcohols and CCl4 in the presence of Fe-containing catalysts
Khusnutdinov, R. I.; et al, Russian Chemical Bulletin, 2013, 62(1), 133-137

Synthetic Circuit 25

Reaction Conditions
1.1 Catalysts: 3,4-Dimethoxy-1,1′:4′,1′′-terphenyl Solvents: Water ;  rt; heated
1.2 Reagents: Dimethylamine-borane ,  Potassium carbonate Solvents: Dimethylformamide ;  29 h, 120 °C
Reference
Heterogeneous catalysis with nickel-on-graphite (Ni/Cg)
Butler, Tom A.; et al, Organic & Biomolecular Chemistry, 2008, 6(1), 19-25

Synthetic Circuit 26

Reaction Conditions
1.1 Reagents: Dimethylamine-borane ,  Potassium carbonate ,  Triphenylphosphine Catalysts: Nickel ,  Carbon Solvents: Dimethylformamide ;  2 h, rt
1.2 Solvents: Dimethylformamide ;  rt; 6 h, 120 °C; 120 °C → rt
Reference
Heterogeneous catalysis with nickel-on-graphite(Ni/Cg). reduction of aryl tosylates and mesylates
Lipshutz, Bruce H.; et al, Angewandte Chemie, 2006, 45(5), 800-803

Synthetic Circuit 27

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide ,  Oxygen Catalysts: 1,10-Phenanthroline ,  Tempo ,  Nickel bromide Solvents: 2-Methyl-2-butanol ;  48 h, 95 °C
Reference
Nickel-Catalyzed Dehydrogenation of N-Heterocycles Using Molecular Oxygen
Bera, Sourajit; et al, Organic Letters, 2020, 22(16), 6458-6463

Synthetic Circuit 28

Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Nickel dichloride Solvents: Methanol ;  0 °C; 4 h, rt
2.1 Reagents: Potassium tert-butoxide ,  Oxygen Catalysts: 1,10-Phenanthroline ,  Tempo ,  Nickel bromide Solvents: 2-Methyl-2-butanol ;  48 h, 95 °C
Reference
Nickel-Catalyzed Dehydrogenation of N-Heterocycles Using Molecular Oxygen
Bera, Sourajit; et al, Organic Letters, 2020, 22(16), 6458-6463

2-Methylquinoline Raw materials

2-Methylquinoline Preparation Products

2-Methylquinoline Related Literature